5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
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Overview
Description
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative to form the benzoxazole ring.
Methoxylation: The benzoxazole intermediate is then subjected to methoxylation using a methoxy group donor, such as dimethyl sulfate or methanol in the presence of a base.
Amination: The final step involves the introduction of the aniline group at the 2-position of the benzoxazole ring. This can be achieved through a nucleophilic aromatic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1,3-benzoxazole: Lacks the aniline group at the 2-position.
2-methylaniline: Lacks the benzoxazole ring.
5-methoxy-2-methylbenzoxazole: Similar structure but with different substitution patterns.
Uniqueness
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both the methoxybenzoxazole and methylaniline moieties in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-3-4-10(7-12(9)16)15-17-13-8-11(18-2)5-6-14(13)19-15/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYMVGYLBXXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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